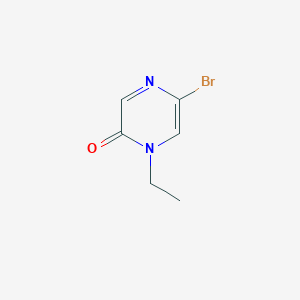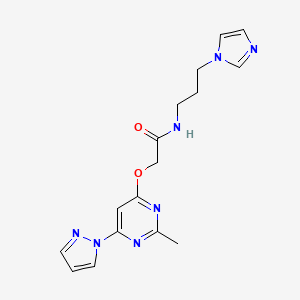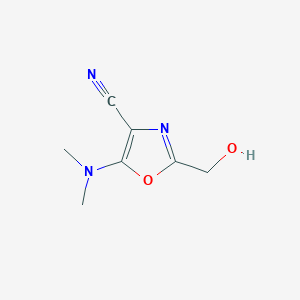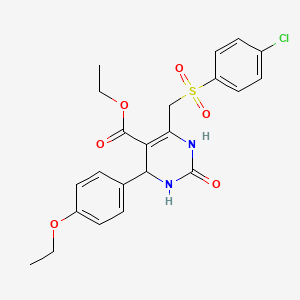![molecular formula C24H25NO4 B3001580 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2219379-46-9](/img/structure/B3001580.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid is a complex organic molecule that appears to be related to cyclopropane carboxylic acid derivatives. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the general class of cyclopropane carboxylic acids and their derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, involves a Dieckmann-type cyclization starting from dichloro-fluoronicotinic acid derivatives . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate fluoren-9-ylmethoxy carbonyl and piperidinyl substituents at the relevant positions in the cyclopropane carboxylic acid core.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a cyclopropane ring, a common motif in many biologically active molecules due to its strained three-membered ring system. The piperidinyl group attached to the cyclopropane ring would introduce a nitrogen-containing heterocycle, which is a feature known to be important in drug design. The fluoren-9-ylmethoxy carbonyl moiety would add significant steric bulk and could influence the compound's binding to biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, related cyclopropane carboxylic acid derivatives have been shown to undergo displacement reactions with nucleophiles such as pyrrolidine and piperidine . This suggests that the compound may also participate in similar nucleophilic substitution reactions, which could be useful in further chemical modifications or in understanding its potential interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the cyclopropane ring would likely confer a degree of rigidity to the molecule, potentially affecting its solubility and conformational preferences. The heterocyclic piperidinyl group could contribute to basicity and participate in hydrogen bonding, while the fluoren-9-ylmethoxy carbonyl group could affect the compound's overall lipophilicity and electronic properties.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid and similar compounds have been explored for their unique reactivity in chemical syntheses. For example, 2,2-Dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene] exhibits fast reactivity with methanol, leading to products of cyclopropane ring opening, demonstrating the compound's potential in organic synthesis and chemical transformations (Śliwińska, Czardybon & Warkentin, 2007).
2. Development of Novel Fluorophores
- Compounds like this compound have been used in the development of environmentally sensitive fluorophores. For instance, the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties shows strong blue-green fluorescence emission, potentially useful in materials science and biological applications (Hussein, El Guesmi & Ahmed, 2019).
3. Structural and Crystallographic Studies
- The crystal structure of related compounds, such as 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, has been investigated, revealing details about molecular configurations and intermolecular interactions. Such studies are essential for understanding the physical and chemical properties of these compounds (Matviiuk et al., 2013).
4. Potential in Drug Discovery and Biological Studies
- While explicitly excluding information related to drug use, dosage, and side effects, it is noteworthy that compounds structurally similar to this compound have been explored for their potential in drug discovery. For example, derivatives like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrate the utility of cyclopropane derivatives in synthetic chemistry, which could be relevant for pharmaceutical research (Zhou et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24(11-12-24)16-9-13-25(14-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNCDZZZCKTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)







![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)
![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)
